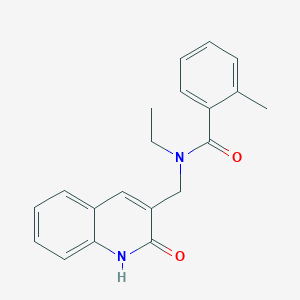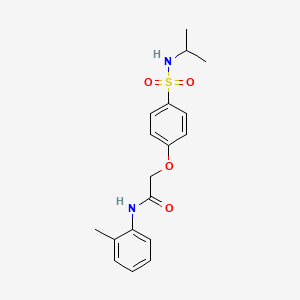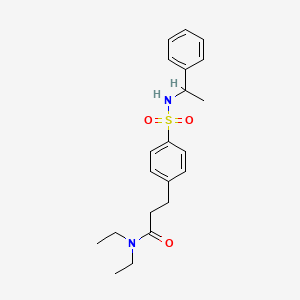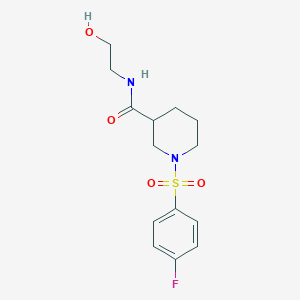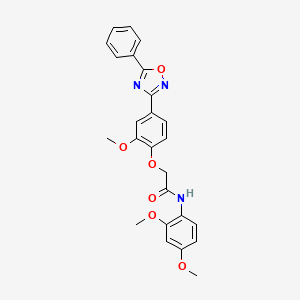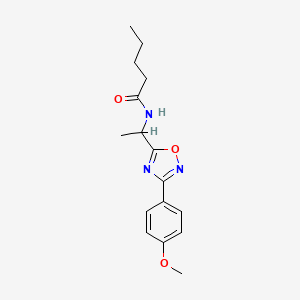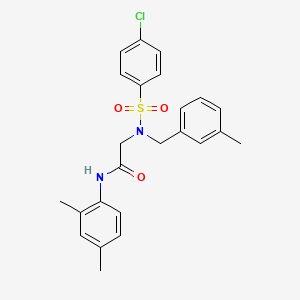
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as "compound X" and is used in scientific research applications.
Mechanism of Action
Compound X binds to the active site of CAIX and forms a stable complex, thereby inhibiting the enzyme's activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth and survival. Additionally, compound X has been shown to induce apoptosis (cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects
Compound X has been shown to have anti-tumor effects in various preclinical models of cancer, including breast, lung, prostate, and pancreatic cancers. In addition to its inhibitory effects on CAIX, compound X has been shown to inhibit the activity of other carbonic anhydrase isoforms, which are also involved in tumor growth and metastasis. However, the exact biochemical and physiological effects of compound X on cancer cells and normal cells are still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its specificity for CAIX. This specificity allows for the selective inhibition of CAIX without affecting other carbonic anhydrase isoforms. Additionally, compound X has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using compound X is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on compound X. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of compound X. Another area of interest is the investigation of the synergistic effects of compound X with other anti-cancer agents, such as chemotherapy drugs or immune checkpoint inhibitors. Additionally, the evaluation of compound X in clinical trials for the treatment of various types of cancer is an important direction for future research.
Synthesis Methods
The synthesis of compound X involves the reaction of 4-chloro-N-(3-methylbenzyl)benzenesulfonamide with 2,4-dimethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is purified through recrystallization to obtain compound X in high yield and purity.
Scientific Research Applications
Compound X is widely used in scientific research for its inhibitory effects on a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is associated with tumor growth, metastasis, and resistance to chemotherapy. Compound X has been shown to inhibit the activity of CAIX, leading to reduced tumor growth and increased sensitivity to chemotherapy.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-17-5-4-6-20(14-17)15-27(31(29,30)22-10-8-21(25)9-11-22)16-24(28)26-23-12-7-18(2)13-19(23)3/h4-14H,15-16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSILEGLWLFAKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


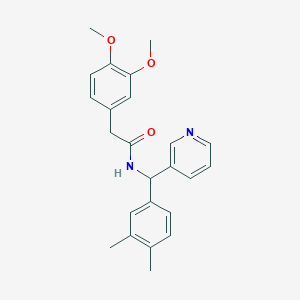
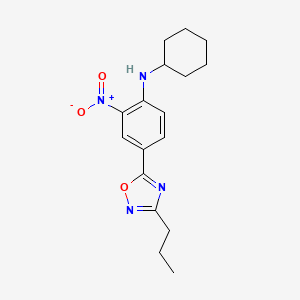
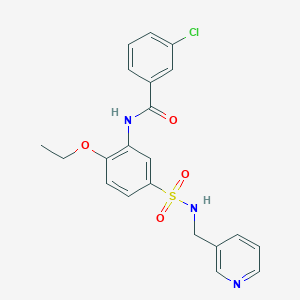
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)

